1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a thiophene group and a propoxyphenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-propoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the thiophene group through a palladium-catalyzed coupling reaction. The final step involves the formation of the piperidine ring via a cyclization reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play a crucial role in binding to the active site of the target, while the piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 1-((4-Ethoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- 1-((4-Butoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
Uniqueness
1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its interaction with biological membranes and molecular targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-propoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-13-22-16-5-7-17(8-6-16)24(20,21)19-11-9-15(10-12-19)18-4-3-14-23-18/h3-8,14-15H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOEVFRGXQHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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